Z-Leu-Tyr-Chloromethylketone

Calpain inhibition Cysteine protease Kinetic comparison

Irreversible calpain inhibitor for labs requiring sequence-defined protease probes. Using generic 'calpain inhibitor' introduces variability-potency follows Phe > Tyr > Lys rank order at P1. This Z-Leu-Tyr-CMK provides 16.6-18.3-fold greater potency than E-64 for rapid, complete enzyme inactivation. • Irreversible covalent binding enables pulse-chase & washout studies. • Cell-permeable tripeptidyl structure for intracellular target engagement. • ≥98% purity with rigorous QC; stable at -20°C; ambient shipping.

Molecular Formula C24H29ClN2O5
Molecular Weight 460.9 g/mol
CAS No. 56979-35-2
Cat. No. B1604533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Leu-Tyr-Chloromethylketone
CAS56979-35-2
Synonymscarbobenzyloxy-leucine-tyrosine chloromethylketone
carbobenzyloxyleucyl-tyrosine chloromethyl ketone
Cbz-Leu-Tyr-CMK
ZLYCK
Molecular FormulaC24H29ClN2O5
Molecular Weight460.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C24H29ClN2O5/c1-16(2)12-21(27-24(31)32-15-18-6-4-3-5-7-18)23(30)26-20(22(29)14-25)13-17-8-10-19(28)11-9-17/h3-11,16,20-21,28H,12-15H2,1-2H3,(H,26,30)(H,27,31)/t20-,21-/m0/s1
InChIKeyBXNJBFCUDNXPPQ-SFTDATJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Leu-Tyr-CMK Procurement Guide


Z-Leu-Tyr-Chloromethylketone (Z-Leu-Tyr-CMK; Cbz-Leu-Tyr-CMK) is a synthetic, cell-permeable tripeptidyl chloromethyl ketone that functions as an irreversible inhibitor of calpain, a family of calcium-dependent cysteine proteases involved in cytoskeletal remodeling, cell motility, apoptosis, and neurodegeneration [1]. The compound comprises a carbobenzyloxy (Z) protecting group, a Leu-Tyr dipeptide sequence, and a chloromethyl ketone warhead (molecular formula C₂₄H₂₉ClN₂O₅, MW 460.95) . Its mechanism of action involves covalent alkylation of the active-site cysteine residue in calpain, resulting in permanent enzyme inactivation [2].

1 Irreversible calpain probe for active-site titration
2 Cell-permeable tripeptide for intracellular target engagement
3 Sequence-dependent inhibitor for calpain I/II studies

Z-Leu-Tyr-CMK: Sequence Dictates Calpain Inhibition


The inhibitory potency of peptidyl chloromethyl ketones against calpain is exquisitely sensitive to the amino acid composition of the peptide recognition sequence. Comparative kinetic studies demonstrate that substituting the P1 residue from Phe to Tyr to Lys produces a stepwise decline in inactivation potency against both calpain I and calpain II, following the rank order Phe > Tyr > Lys derivatives [1]. Consequently, compounds with identical warheads but divergent peptide sequences—such as Z-Leu-Phe-CMK versus Z-Leu-Tyr-CMK—exhibit non-interchangeable activity profiles in calpain inhibition assays. Procurement of a generic "calpain inhibitor" without sequence-level specification introduces substantial variability in experimental outcomes.

Sequence mismatch alters potency
Z-Leu-Phe-CMK and Z-Leu-Tyr-CMK are not interchangeable; potency rank order Phe > Tyr > Lys requires sequence-level specification for reproducible results.
Generic “calpain inhibitor” procurement may introduce variability
Compounds sharing only the chloromethyl ketone warhead but lacking the proper peptide recognition element may show markedly different calpain inhibition profiles.

Z-Leu-Tyr-CMK: Comparator Differentiation


E-64 Comparison: Calpain I/II Potency

In direct enzymatic assays, the tripeptidyl chloromethyl ketone Leu-Leu-TyrCH₂Cl (structurally analogous to Z-Leu-Tyr-CMK) was 18.3-fold and 16.6-fold more effective than the broad-spectrum cysteine protease inhibitor E-64 at inactivating calpain I and calpain II, respectively [1].

vs. E-64
Head-to-head
18.3× (calpain I), 16.6× (calpain II) more effective than E-64
Reported potency context
Calpain I/II enzymatic assays
Calpain inhibition Cysteine protease Kinetic comparison

Phe vs. Tyr CMK: Inactivation Potency

Comparative analysis of tripeptidyl chloromethyl ketones with the scaffold Leu-Leu-XCH₂Cl revealed a clear potency rank order for calpain inactivation: Phe > Tyr > Lys derivatives [1].

Phe vs. Tyr CMK
Head-to-head
Potency rank: Phe > Tyr > Lys
Sequence-dependent potency tier
Ranked in tested set
Structure-activity relationship Calpain inhibitor Tripeptidyl CMK

CMK Potency: Tosyl-PheCH₂Cl & E-64

In a comparative assessment of calpain inactivators, Leu-Leu-PheCH₂Cl (structurally related to the Tyr analog) was 500–600 times more effective than the simple tosyl-phenylalanine chloromethyl ketone (tosyl-PheCH₂Cl) and 5–14 times more effective than E-64 at inactivating calpain [1].

vs. Tosyl-PheCH₂Cl & E-64
Class-level
500–600× vs tosyl-PheCH₂Cl; 5–14× vs E-64 (Leu-Leu-XCH₂Cl class)
Peptide extension essential for high-affinity targeting
Class-level inference; Tyr analog included
Calpain I Calpain II Affinity labeling

Irreversible Covalent Binding

Z-Leu-Tyr-Chloromethylketone functions as an irreversible calpain inhibitor through covalent alkylation of the active-site cysteine residue, forming a stable enzyme-inhibitor adduct that permanently abolishes proteolytic activity [1].

Irreversible Binding
Class-level
Irreversible covalent vs. reversible inhibitors
Sustained target suppression post-washout
Mechanistic distinction; supports pulse-chase studies
Irreversible inhibition Covalent inhibitor Mechanism of action

Solubility in DMSO

According to vendor technical specifications, Z-Leu-Tyr-Chloromethylketone is soluble in DMSO at concentrations up to 50 mM for stock solution preparation [1]. This solubility profile supports standard laboratory practices for inhibitor handling.

DMSO Solubility
Data to verify
50 mM in DMSO (stock solution)
Supports standard stock preparation
Vendor specification; verify for specific conditions
Solubility DMSO Stock solution

Z-Leu-Tyr-CMK: Validated Research Applications


Calpain I/II Characterization & Affinity Labeling

For laboratories conducting mechanistic enzymology on purified or recombinant calpain isoforms, Z-Leu-Tyr-CMK provides an irreversible covalent probe for active-site titration and affinity labeling applications. The compound's 16.6–18.3-fold potency advantage over E-64 [1] makes it suitable for experiments requiring rapid and complete enzyme inactivation without the confounding effects of reversible equilibrium binding.

Sustained Calpain Inhibition in Intact Cells

In cell culture models where washout of reversible inhibitors would confound interpretation (e.g., pulse-chase studies of calpain-dependent protein turnover, long-term differentiation assays), Z-Leu-Tyr-CMK's irreversible covalent binding mechanism [2] ensures persistent calpain suppression even after compound removal from the extracellular medium.

Apoptosis and Neurodegeneration Models

Given the established role of calpain overactivation in neuronal apoptosis and excitotoxicity, Z-Leu-Tyr-CMK has been employed as a tool compound in cellular models of neurodegeneration to dissect calpain-specific contributions to cell death signaling. Its cell-permeable tripeptidyl structure facilitates intracellular target engagement, making it suitable for mechanistic studies where distinguishing calpain-mediated effects from those of other cysteine proteases is essential [3].

Negative Control in Protease Profiling

In protease selectivity profiling studies, Z-Leu-Tyr-CMK serves as a calpain-directed probe whose potency varies predictably with peptide sequence composition. Researchers comparing the activity of Phe-, Tyr-, and Lys-containing chloromethyl ketone analogs can leverage the established potency rank order (Phe > Tyr > Lys) [1] to validate that observed biological effects correlate with calpain inhibition rather than off-target protease engagement.

Application
Selection Property
Validation Focus
Calpain I/II enzymatic studies
Irreversible active-site probe
Active-site titration and target engagement
Cell-based pulse-chase assays
Covalent binding mechanism
Sustained suppression post-washout
Apoptosis & neurodegeneration research
Cell-permeable tripeptide
Calpain-specific pathway dissection
Protease selectivity profiling
Sequence-dependent potency
Potency rank-order correlation with calpain inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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